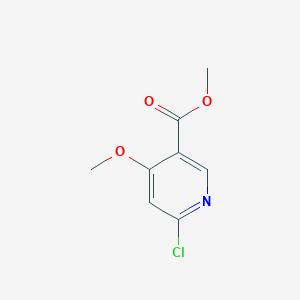

Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTSQMSTPZTUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626252 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-02-5 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthesis of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthetic protocol, and analytical methods for this compound (CAS No: 84332-02-5).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [4] |

| Molecular Weight | 201.61 g/mol | [4] |

| Melting Point | 73 - 75 °C | [4] |

| Physical Form | Solid | [4] |

| IUPAC Name | methyl 6-chloro-4-methoxynicotinate | [4] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4,6-dichloronicotinic acid. The following protocol is based on established synthetic strategies for related compounds.[5]

Step 1: Esterification of 4,6-Dichloronicotinic Acid

This step involves the conversion of the carboxylic acid group to a methyl ester.

Reagents and Materials:

-

4,6-Dichloronicotinic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4,6-dichloronicotinate.

Step 2: Selective Methoxylation

This step introduces the methoxy group at the C4 position of the pyridine ring through a nucleophilic aromatic substitution reaction.

Reagents and Materials:

-

Methyl 4,6-dichloronicotinate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask.

-

Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Add the sodium methoxide solution dropwise to the stirred solution of the ester at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.[5]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following is an illustrative HPLC method that can be adapted for the purity analysis of this compound.[5]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Potential Biological Activities of Pyridine Derivatives

Given that the specific biological activity of this compound is not yet characterized, the following diagram illustrates the diverse range of potential therapeutic applications associated with the broader class of pyridine-containing molecules. This serves as a conceptual framework for future pharmacological screening.

Conclusion

This technical guide provides foundational information for researchers working with this compound. While there are gaps in the publicly available data, particularly concerning its biological activity and some physicochemical properties, the provided synthetic and analytical protocols offer a solid starting point for its preparation and characterization. The diverse bioactivities of related pyridine derivatives suggest that this compound may hold potential for drug discovery and warrants further investigation.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 84332-02-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 6-chloro-4-methoxypyridine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is based on established chemical transformations of pyridine derivatives, with detailed experimental protocols adapted from analogous reactions found in the scientific literature.

Introduction

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of biologically active molecules. Its specific substitution pattern, featuring a chloro, a methoxy, and a methyl carboxylate group, offers multiple points for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide outlines a robust and efficient three-step synthesis starting from the readily available precursor, ethyl 4,6-dihydroxynicotinate.

Proposed Synthesis Pathway

The proposed synthetic route involves three key transformations:

-

Dichlorination: Conversion of ethyl 4,6-dihydroxynicotinate to ethyl 4,6-dichloronicotinate.

-

Selective Methoxylation: Regioselective substitution of the chlorine atom at the 4-position with a methoxy group.

-

Transesterification (optional): Conversion of the ethyl ester to the methyl ester, if the methyl ester is the desired final product. Alternatively, the synthesis can be adapted to use the methyl ester of 4,6-dihydroxynicotinate from the start.

The overall synthetic scheme is depicted below:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,6-dichloronicotinate

This procedure describes the conversion of a dihydroxypyridine to a dichloropyridine using phosphorus oxychloride, a common and effective method for this transformation.[1]

Reaction:

References

Technical Guide: Spectroscopic and Synthetic Overview of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

For the attention of: Researchers, scientists, and professionals in drug development.

Introduction

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules. This guide provides a summary of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and outlines a general experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 (proton on the pyridine ring) |

| ~7.0 | s | 1H | H-5 (proton on the pyridine ring) |

| ~3.9 | s | 3H | OCH₃ (methoxy group) |

| ~3.8 | s | 3H | COOCH₃ (methyl ester) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester carbonyl) |

| ~160 | C-4 (carbon attached to methoxy group) |

| ~150 | C-6 (carbon attached to chlorine) |

| ~145 | C-2 (carbon adjacent to nitrogen) |

| ~110 | C-3 (carbon attached to the ester) |

| ~105 | C-5 (carbon between methoxy and chloro) |

| ~56 | OCH₃ (methoxy carbon) |

| ~52 | COOCH₃ (methyl ester carbon) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N Ring Stretching |

| ~1250 | Strong | C-O Stretch (Aryl Ether & Ester) |

| ~800 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 201 | ~100% | [M]⁺ (with ³⁵Cl) |

| 203 | ~33% | [M+2]⁺ (with ³⁷Cl) |

| 170 | Variable | [M - OCH₃]⁺ |

| 142 | Variable | [M - COOCH₃]⁺ |

General Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be devised based on common organic chemistry transformations. One such general approach is the esterification of the corresponding carboxylic acid.

General Synthesis via Esterification:

-

Starting Material: 6-chloro-4-methoxypyridine-3-carboxylic acid.

-

Reagents: Methanol (as both solvent and reactant), and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Procedure:

-

Suspend 6-chloro-4-methoxypyridine-3-carboxylic acid in an excess of methanol.

-

Add the acid catalyst dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic route for this compound. It is intended to support further research and development efforts involving this compound. Researchers should verify the predicted data through experimental means once the compound is synthesized.

Potential Biological Activity of Methyl 6-chloro-4-methoxypyridine-3-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-based compounds form the backbone of numerous pharmacologically active agents, exhibiting a wide range of biological activities. This technical guide explores the potential biological activities of derivatives of Methyl 6-chloro-4-methoxypyridine-3-carboxylate, a substituted nicotinate. While direct studies on this specific scaffold are limited, this document extrapolates potential anticancer and antimicrobial properties by examining structurally similar pyridine-3-carboxylate and pyridine-3-carbonitrile derivatives. This guide provides a comprehensive overview of potential therapeutic applications, summarizing key quantitative data from analogous compounds, detailing relevant experimental protocols for biological evaluation, and visualizing hypothetical signaling pathways and experimental workflows to guide future research in this area.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in medicinal chemistry. Derivatives of pyridine carboxylic acids, in particular, have demonstrated significant potential as enzyme inhibitors and therapeutic agents. This guide focuses on the potential biological activities of derivatives of this compound. By analyzing data from structurally related compounds bearing the pyridine-3-carboxylate core, we can infer potential anticancer and antimicrobial activities for this class of molecules. The presence of a chloro group at the 6-position and a methoxy group at the 4-position may influence the compound's pharmacokinetic and pharmacodynamic properties, making this scaffold an interesting candidate for further investigation.

Potential Biological Activities

Based on the biological evaluation of analogous pyridine derivatives, two primary areas of potential activity for this compound derivatives are anticancer and antimicrobial applications.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.

Table 1: Cytotoxicity of Structurally Related Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea Derivatives | MCF-7 (Breast) | 0.22 - 23.02 | |

| Thieno[3,2-b]pyridine-2-carboxylates | HepG2 (Liver) | 1.2 | |

| 2-Methoxypyridine-3-carbonitriles | HepG2 (Liver) | 1 - 5 | |

| 2-Methoxypyridine-3-carbonitriles | DU145 (Prostate) | 1 - 5 | |

| 2-Methoxypyridine-3-carbonitriles | MBA-MB-231 (Breast) | 1 - 5 | |

| Halogenated Benzofuran Carboxylates | A549 (Lung) | 3.5 - 6.3 | |

| Halogenated Benzofuran Carboxylates | HepG2 (Liver) | 3.8 - 11 |

Note: The data presented is for structurally related compounds and not for this compound derivatives themselves.

Antimicrobial Activity

Pyridine derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The mechanism of action for related compounds has been suggested to involve the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus mutans | 250 - 500 | |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus salivarius | 250 | |

| N-methyl-4-piperidone-derived curcuminoids | Lactobacillus paracasei | 250 - 500 | |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus mitis | 250 - 500 | |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus sanguinis | 250 - 500 | |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus sobrinus | 250 | |

| Phosphonium salts | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 |

Note: The data presented is for structurally related compounds and not for this compound derivatives themselves.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of novel pyridine derivatives.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through multi-step reactions. For instance, a related compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, is synthesized by reacting 4-chloro-2-fluoro-3-methoxyphenylboronic acid with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate. A general synthetic workflow is depicted below.

Caption: General workflow for the synthesis of pyridine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds dissolved in a suitable solvent

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 10 µL of the microbial inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Potential Signaling Pathways and Mechanisms of Action

While the exact mechanisms for this compound derivatives are yet to be elucidated, based on related compounds, several signaling pathways could be targeted.

Anticancer Mechanisms

Many pyridine-containing compounds exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. A hypothetical pathway could involve the modulation of key regulatory proteins.

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of compounds with potential applications in anticancer and antimicrobial therapy. Extrapolation from structurally similar pyridine derivatives suggests that these compounds are worthy of further investigation. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways involved in their biological activity. Such efforts will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.

The Pivotal Role of Substituted Pyridines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and privileged status in drug design. The strategic incorporation of substituents onto the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the multifaceted roles of substituted pyridines in drug discovery, encompassing their synthesis, mechanism of action across various therapeutic areas, and structure-activity relationships, supplemented with detailed experimental protocols and quantitative data.

The Pyridine Scaffold: A Privileged Structure in Drug Design

The unique electronic properties of the pyridine ring, characterized by its electron-deficient nature due to the electronegative nitrogen atom, confer upon it several advantages in medicinal chemistry. This inherent electronic feature influences its pKa, dipole moment, and ability to participate in hydrogen bonding, all of which are critical for molecular recognition and binding to biological targets. Furthermore, the pyridine nucleus is a bioisosteric equivalent of a phenyl ring, offering an avenue to enhance aqueous solubility and modulate metabolic stability.[1]

Synthetic Strategies for Substituted Pyridines

The construction of the pyridine core and the introduction of diverse substituents are central to the exploration of this scaffold in drug discovery. Several classical and modern synthetic methodologies are employed, each offering unique advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Hantzsch Pyridine Synthesis

A cornerstone of pyridine synthesis, the Hantzsch reaction is a multi-component condensation involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. This method is highly versatile for preparing symmetrically substituted pyridines.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a versatile route to highly substituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

Modern Cross-Coupling Methodologies

Contemporary synthetic approaches increasingly rely on transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods allow for the direct and regioselective introduction of a wide array of substituents onto pre-functionalized pyridine rings, offering unparalleled flexibility in library synthesis and lead optimization.

Therapeutic Applications of Substituted Pyridines

The pyridine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates across a wide spectrum of diseases. Its ability to interact with diverse biological targets, including enzymes, receptors, and ion channels, highlights its therapeutic significance.

Kinase Inhibitors in Oncology

Substituted pyridines are particularly prominent in the field of oncology, where they serve as the core scaffold for numerous kinase inhibitors.[2] The pyridine nitrogen often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.[3]

Table 1: Quantitative Data for Pyridine-Based Kinase Inhibitors

| Compound/Drug | Target Kinase | IC50 | Reference |

| Gefitinib | EGFR | 2-37 nM | [4] |

| Imatinib | Bcr-Abl | ~250 nM | [4] |

| Compound 12 | PIM-1 | 14.3 nM | [5] |

| Compound 6 | PIM-1 | 19.4 nM | [5] |

| Compound 13 | PIM-1 | 19.8 nM | [5] |

| Compound 11 | PIM-1 | 42.3 nM | [5] |

| Roscovitine | CDK2/cyclin A2 | 0.39 µM | [3] |

| Compound 4 | CDK2/cyclin A2 | 0.24 µM | [3] |

| Compound 11 | CDK2/cyclin A2 | 0.50 µM | [3] |

| Compound 1 | CDK2/cyclin A2 | 0.57 µM | [3] |

| Compound 8 | CDK2/cyclin A2 | 0.65 µM | [3] |

| Compound 14 | CDK2/cyclin A2 | 0.93 µM | [3] |

| Compound 26 | VRK1 | 150 nM | [3] |

| Compound 5 | VRK1 | 260 nM | [3] |

| Compound 19 | VRK1 | 674 nM | [3] |

| BI-D1870 | VRK1 | 33 nM | [3] |

| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 µM | [6][7] |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 µM | [6][7] |

| Sorafenib (ref.) | VEGFR-2 | 0.09 ± 0.01 µM | [7] |

Anticancer Agents Beyond Kinase Inhibition

The utility of substituted pyridines in oncology extends beyond kinase inhibition. They are integral components of drugs targeting other cancer-related pathways, including tubulin polymerization and androgen receptor signaling.

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 | Reference |

| Compound 8e | MCF-7 (Breast) | 0.22 µM (48h) | [6] |

| Compound 8n | MCF-7 (Breast) | 1.88 µM (48h) | [6] |

| Doxorubicin (ref.) | MCF-7 (Breast) | 1.93 µM | [6] |

| Compound 12 | MCF-7 (Breast) | 0.5 µM | [5] |

| Compound 12 | HepG2 (Liver) | 5.27 µM | [5] |

| 5-Fluorouracil (ref.) | HepG2 (Liver) | 5.26-9.79 µM | [5] |

Antimicrobial and Antiviral Agents

The pyridine nucleus is a common feature in compounds exhibiting potent antimicrobial and antiviral activities.[8][9] These derivatives can target various microbial processes, including cell wall synthesis, DNA replication, and essential enzyme functions.

Table 3: Antimicrobial Activity of Substituted Pyridines (Minimum Inhibitory Concentration - MIC)

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |

| Compound 4 | 116 | - | 232 | 116 | [10] |

| Compound 6 | 150 | - | 150 | 37.5 | [10] |

| Compound 7 | 75 | - | 150 | 75 | [10] |

| Compound 8 | 75 | - | 75 | - | [10] |

| Compound 9 | 150 | - | - | 75 | [10] |

| Penicillin (ref.) | 12.5 | - | - | - | [10] |

| Amphotericin B (ref.) | - | - | - | 25 | [10] |

| 6H-Imidazo[4,5-B]pyridine Analog-1 | 18 (Zone of Inhibition, mm) | 14 (Zone of Inhibition, mm) | - | - | [11] |

| 6H-Imidazo[4,5-B]pyridine Analog-3 | 22 (Zone of Inhibition, mm) | 18 (Zone of Inhibition, mm) | - | - | [11] |

| Ciprofloxacin (ref.) | 25 (Zone of Inhibition, mm) | 30 (Zone of Inhibition, mm) | - | - | [11] |

Table 4: Antiviral Activity of Pyridine Derivatives

| Compound | Virus | EC50 | Reference |

| ARA-04 | HSV-1 | 1.00 ± 0.10 µM | [12] |

| ARA-05 | HSV-1 | 1.00 ± 0.05 µM | [12] |

| AM-57 | HSV-1 | 0.70 ± 0.10 µM | [12] |

Experimental Protocols

Synthesis

Protocol 4.1.1: General Procedure for Amide Coupling to Synthesize Bis-Pyridine Ligands [13]

-

Dissolve isonicotinic acid and a diaminoalkane in a suitable solvent.

-

Add a coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Perform an aqueous work-up to remove by-products.

-

Purify the crude product by recrystallization from hot water.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format) [3]

-

Prepare serial dilutions of the test pyridine derivative.

-

In a 384-well plate, add the purified recombinant kinase, the kinase-specific substrate, ATP, and the test compound in a kinase assay buffer.

-

Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a dose-response curve.

Protocol 4.2.2: MTT Cell Viability Assay [14]

-

Seed cells in a 96-well plate at an optimal density and incubate for 24-48 hours.

-

Treat the cells with various concentrations of the pyridine-based compound.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 4.2.3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [11][15]

-

Prepare a stock solution of the test pyridine compound in a suitable solvent.

-

Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the diluted bacterial suspension to each well containing the compound dilutions. Include positive (broth and inoculum) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Molecular Interactions and Workflows

Signaling Pathways

The following diagram illustrates a simplified kinase signaling pathway and the point of inhibition by a pyridine-based kinase inhibitor.

Caption: Simplified Receptor Tyrosine Kinase signaling pathway inhibited by a pyridine-based drug.

Experimental Workflows

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Caption: Workflow for an in vitro kinase inhibition assay using a luminescence-based method.

Conclusion

Substituted pyridines represent a truly privileged scaffold in medicinal chemistry, with their presence in a vast array of clinically successful drugs testament to their importance. The ability to fine-tune their steric and electronic properties through substitution allows for the optimization of potency, selectivity, and pharmacokinetic parameters. The synthetic methodologies are well-established, and the biological evaluation techniques are robust, facilitating the continued exploration of this versatile heterocycle. As our understanding of disease biology deepens, the rational design of novel pyridine-based compounds will undoubtedly continue to yield innovative and effective therapeutic agents for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]

- 13. Video: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. ijrpc.com [ijrpc.com]

Methyl 6-chloro-4-methoxypyridine-3-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique arrangement of a chloro substituent, a methoxy group, and a methyl carboxylate on the pyridine ring provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity in key cross-coupling reactions, and its application in the development of targeted therapeutics.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, purification, and use in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 84332-02-5 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 73 - 75 °C | [1] |

| IUPAC Name | methyl 6-chloro-4-methoxynicotinate | [1] |

| InChI Key | CRTSQMSTPZTUDW-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible synthetic pathway involves the preparation of a 4-hydroxypyridine intermediate, followed by chlorination and esterification.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate (A related precursor)

This protocol for a structurally similar compound suggests a viable method for the esterification step.[3]

-

Reagents and Materials: 4-Hydroxy-6-methylnicotinic acid, Dichloromethane (DCM), Methanol (MeOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP).

-

Procedure:

-

To a solution of 4-hydroxy-6-methylnicotinic acid in a mixture of DCM and MeOH, add EDCI and a catalytic amount of DMAP at room temperature.[3]

-

Stir the reaction mixture under reflux conditions and monitor the progress by thin-layer chromatography (TLC).[3]

-

Upon completion, concentrate the mixture under reduced pressure.[3]

-

Purify the residue by silica gel column chromatography to obtain methyl 4-hydroxy-6-methylnicotinate.[3]

-

Protocol 2: Chlorination of a Hydroxypyridine Precursor (General Procedure)

The chlorination of the 4-hydroxy group is a key step to introduce the reactive chloro substituent. A common method involves the use of phosphorus oxychloride (POCl₃).

-

Reagents and Materials: Methyl 4-hydroxy-6-methoxynicotinate, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add phosphorus oxychloride to the methyl 4-hydroxy-6-methoxynicotinate.

-

Heat the reaction mixture under reflux and monitor by TLC.

-

After completion, carefully quench the reaction mixture with ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Reactivity and Applications in Cross-Coupling Reactions

The chloro substituent at the 6-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

Diagram of Key Cross-Coupling Reactions

Caption: Key cross-coupling reactions of the title compound.

Experimental Protocols for Cross-Coupling Reactions (General Procedures)

The following are generalized protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for this compound.

Protocol 3: Suzuki-Miyaura Coupling (General Procedure)

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters.

-

Reagents and Materials: this compound, Aryl/vinylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF), Water.

-

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid derivative, the palladium catalyst, and the base.

-

Add the solvent and water, and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Protocol 4: Sonogashira Coupling (General Procedure)

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 6-position of the pyridine ring.

-

Reagents and Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF).

-

Procedure:

-

To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture to remove the catalyst and salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Protocol 5: Buchwald-Hartwig Amination (General Procedure)

This reaction is used to form a C-N bond, introducing a primary or secondary amine at the 6-position.

-

Reagents and Materials: this compound, Primary or secondary amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, the ligand, and the base in a reaction vessel.

-

Add the solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with a suitable solvent, and filter through celite.

-

Concentrate the filtrate and purify the product by column chromatography.

-

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are prominent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[4] The ability to functionalize the this compound core through the aforementioned cross-coupling reactions allows for the systematic exploration of the chemical space around the pyridine ring to optimize binding to the kinase active site. The methoxy and ester functionalities can also be further modified to fine-tune the physicochemical properties of the final compounds, such as solubility and cell permeability. While a specific drug synthesized directly from this building block is not publicly documented, its structural motifs are present in numerous patented kinase inhibitors, highlighting its potential in drug discovery programs.

Diagram of a Generic Kinase Inhibitor Synthesis Workflow

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its chloro substituent in a range of powerful cross-coupling reactions provide a robust platform for the creation of diverse libraries of complex molecules. For researchers and scientists in the pharmaceutical industry, this compound represents a key starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors. The detailed understanding of its synthesis and reactivity presented in this guide will aid in the rational design and efficient synthesis of the next generation of targeted drugs.

References

An In-depth Technical Guide to Methyl 6-chloro-4-methoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, structural features, and known synthetic methodologies. While specific experimental data on its biological activity and associated signaling pathways are not extensively documented in publicly available literature, this guide will discuss the potential applications based on the activity of structurally related compounds, such as kinase inhibitors.

Chemical Identity and Structure

The IUPAC name for this compound is methyl 6-chloro-4-methoxynicotinate .[1] Its structure is characterized by a pyridine ring substituted with a chloro group at the 6-position, a methoxy group at the 4-position, and a methyl carboxylate group at the 3-position.

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 6-chloro-4-methoxynicotinate | [1] |

| CAS Number | 84332-02-5 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | |

| Melting Point | 73 - 75 °C | [1] |

| Physical Form | Solid | [1] |

| InChI | 1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3 | [1] |

| InChIKey | CRTSQMSTPZTUDW-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from commercially available starting materials. A general synthetic workflow is outlined below.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 4,6-dichloronicotinic acid

-

To a solution of 4,6-dichloronicotinic acid in methanol, add a catalytic amount of sulfuric acid at 0°C.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.

Step 2: Selective Methoxylation

-

Dissolve methyl 4,6-dichloronicotinate in dry methanol.

-

Add a solution of sodium methoxide in methanol dropwise at room temperature.

-

Stir the reaction for a few hours, monitoring by TLC.

-

Evaporate the solvent and partition the residue between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product, this compound.

Analytical Data

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy protons (C4-OCH₃) | ~3.9 - 4.1 | Singlet |

| Ester methyl protons (COOCH₃) | ~3.8 - 4.0 | Singlet |

| Pyridine proton (H5) | ~7.0 - 7.2 | Singlet |

| Pyridine proton (H2) | ~8.5 - 8.7 | Singlet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Methoxy carbon (C4-OCH₃) | ~55 - 60 |

| Ester methyl carbon (COOCH₃) | ~50 - 55 |

| Pyridine C2 | ~150 - 155 |

| Pyridine C3 | ~120 - 125 |

| Pyridine C4 | ~160 - 165 |

| Pyridine C5 | ~110 - 115 |

| Pyridine C6 | ~145 - 150 |

| Ester carbonyl carbon (C=O) | ~165 - 170 |

Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural motifs are present in molecules with known pharmacological relevance. Substituted pyridines are a common scaffold in medicinal chemistry.

Potential as a Kinase Inhibitor Intermediate

Structurally related dichloropyridine carboxylates have been utilized as intermediates in the synthesis of various kinase inhibitors.[2] The pyridine core can serve as a scaffold for building molecules that target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

A hypothetical logical relationship for its use as a synthetic intermediate is depicted below.

References

Commercial availability and suppliers of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

For scientists and professionals engaged in drug discovery and development, Methyl 6-chloro-4-methoxypyridine-3-carboxylate serves as a valuable heterocyclic building block. Its trifunctional nature, featuring a reactive chlorine atom, a methoxy group, and a methyl ester, offers a versatile platform for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key properties, and a proposed synthetic pathway.

Commercial Availability and Suppliers

This compound, identified by CAS number 84332-02-5, is readily available from several commercial chemical suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research needs. A summary of prominent suppliers is presented below.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 84332-02-5 | 97% | A well-established supplier for a wide range of research chemicals. |

| Manchester Organics | 84332-02-5 | Not specified | Lists available stock, suggesting ready availability.[1] |

| Combi-Blocks | 84332-02-5 | 95% | A supplier specializing in building blocks for combinatorial chemistry.[2] |

| CymitQuimica | 84332-02-5 | Not specified | Provides a range of building blocks for organic synthesis.[3] |

Physicochemical Data

A clear understanding of the physicochemical properties of a compound is crucial for its effective use in research. The key properties of this compound are summarized in the following table.

| Property | Value |

| CAS Number | 84332-02-5 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | methyl 6-chloro-4-methoxynicotinate |

| Melting Point | 73 - 75 °C |

| Physical Form | Solid |

| InChI Key | CRTSQMSTPZTUDW-UHFFFAOYSA-N |

Proposed Synthetic Route and Experimental Protocol

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar chemical transformations and should be adapted and optimized by the researcher.

Objective: To synthesize this compound from Methyl 4,6-dichloronicotinate.

Reagents and Materials:

-

Methyl 4,6-dichloronicotinate

-

Sodium methoxide

-

Anhydrous Methanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4,6-dichloronicotinate (1.0 equivalent) in anhydrous methanol.

-

Reagent Addition: To this solution, add a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to proceed via a selective nucleophilic aromatic substitution at the more activated 4-position.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable intermediate in the synthesis of potential therapeutic agents. The chloro substituent can be readily displaced in nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations. This versatility allows for the construction of compound libraries for screening against various biological targets. For instance, related substituted pyridines have been explored in the development of novel antitubercular agents[4]. The strategic functionalization of this scaffold can lead to the discovery of novel compounds with desired pharmacological profiles.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. methyl 6-chloro-4-methoxypyridine-3-carboxylate84332-02-5,Purity95%_COMBI-BLOCKS [molbase.com]

- 3. Building Blocks | CymitQuimica [cymitquimica.com]

- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of Methyl 6-chloro-4-methoxypyridine-3-carboxylate. The synthesis of 6-aryl-4-methoxypyridine-3-carboxylates is of significant interest in medicinal chemistry due to the prevalence of this scaffold in biologically active compounds. Given the electron-deficient nature of the pyridine substrate, this transformation can be challenging. These notes offer a comprehensive guide to reaction optimization, including catalyst and ligand selection, choice of base and solvent, and temperature control, to enable successful and high-yielding coupling reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[1] These motifs are fundamental building blocks in the development of pharmaceuticals and other functional materials. This compound is a valuable starting material that allows for the introduction of diverse aryl and heteroaryl groups at the 6-position of the pyridine ring. However, the coupling of electron-deficient heteroaryl chlorides requires carefully optimized conditions to overcome the higher activation barrier for oxidative addition and to minimize side reactions.[2] This document outlines the key parameters and provides standardized protocols for this specific transformation.

Reaction Principle and Mechanism

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.

-

Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the final product, regenerating the Pd(0) catalyst.

Data Presentation: Key Reaction Parameters

The successful execution of the Suzuki coupling with this compound hinges on the judicious selection of reaction components. The following table summarizes critical parameters and provides recommendations based on established literature for similar electron-deficient heteroaryl chlorides.

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) source. Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) | These ligands promote the challenging oxidative addition of the C-Cl bond, stabilize the palladium catalyst, and can prevent catalyst deactivation.[3] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong base is often required to facilitate the transmetalation step with electron-deficient substrates. K₃PO₄ and Cs₂CO₃ are frequently effective.[4] |

| Solvent | Anhydrous, degassed solvents such as 1,4-Dioxane, Toluene, or DMF, often with the addition of water. | The choice of solvent affects the solubility of the reactants and the overall reaction rate. A mixture of an organic solvent and water is common. |

| Boronic Acid Derivative | Arylboronic acids, Arylboronic acid pinacol esters | Pinacol esters can exhibit greater stability and may reduce the incidence of side reactions like protodeboronation.[3] |

| Temperature | 80 - 120 °C | Elevated temperatures are typically necessary to drive the reaction to completion, especially with less reactive chloro-pyridines. |

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki coupling reaction. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure using a Phosphine Ligand

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of degassed 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask, followed by the remaining degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Alternative Conditions

For challenging substrates, the following conditions can be considered:

| Component | Alternative |

| Catalyst/Ligand | Pd₂(dba)₃ (2 mol%) with P(t-Bu)₃ (4 mol%) |

| Base | Cs₂CO₃ (2.0 eq) |

| Solvent | Anhydrous Toluene |

The procedural steps are analogous to Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no yield | Inefficient oxidative addition. | Use a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Increase reaction temperature. |

| Catalyst deactivation. | Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere. | |

| Protodeboronation of boronic acid | Presence of water and/or prolonged reaction times at high temperature. | Use an anhydrous solvent system. Consider using a boronic acid pinacol ester. |

| Homocoupling of boronic acid | Presence of oxygen. | Ensure the reaction is thoroughly deoxygenated. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation in synthetic and medicinal chemistry. While the electron-deficient nature of the substrate presents challenges, a systematic approach to the optimization of reaction parameters, particularly the choice of a suitable palladium catalyst and ligand system, can lead to high yields of the desired coupled products. The protocols and guidelines presented herein provide a robust starting point for researchers in the field.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on the Pyyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive molecules. Its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This reactivity is a cornerstone of synthetic strategies aimed at the functionalization of the pyridine core. Nucleophilic Aromatic Substitution (SNAr) on pyridine derivatives, especially those bearing a good leaving group, provides a powerful tool for the synthesis of diverse chemical entities with significant potential in drug discovery and development. This document provides detailed application notes, experimental protocols, and an overview of the relevance of these reactions in the context of medicinal chemistry.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The generally accepted mechanism for SNAr reactions on the pyridine ring is a two-step addition-elimination process. In the initial, rate-determining step, a nucleophile attacks an electron-deficient carbon atom (typically C2 or C4) bearing a leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is critical, and for pyridine, attack at the C2 and C4 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a significant stabilizing factor. In the subsequent step, the leaving group is expelled, leading to the restoration of the aromaticity of the pyridine ring and the formation of the substituted product.

Caption: General mechanism of nucleophilic aromatic substitution on a pyridine ring.

Quantitative Data Summary

The efficiency of nucleophilic substitution on the pyridine ring is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions. Below are tables summarizing quantitative data from representative reactions.

Table 1: Modified Chichibabin Reaction with Various Pyridines and Amines [1]

| Entry | Pyridine Substrate | Amine Nucleophile | Product | Yield (%) |

| 1 | Pyridine | n-Butylamine | N-Butylpyridin-2-amine | 95 |

| 2 | 4-Methylpyridine | n-Butylamine | N-Butyl-4-methylpyridin-2-amine | 85 |

| 3 | 4-Methoxypyridine | n-Butylamine | N-Butyl-4-methoxypyridin-2-amine | 78 |

| 4 | Pyridine | Benzylamine | N-Benzylpyridin-2-amine | 92 |

| 5 | Pyridine | Cyclopentylamine | N-Cyclopentylpyridin-2-amine | 70 |

Table 2: Nucleophilic Aromatic Substitution on 2-Halopyridines with Various Nucleophiles

| Entry | Pyridine Substrate | Nucleophile | Solvent | Product | Yield (%) | Reference |

| 1 | 2-Chloropyridine | Piperidine | Water | 2-(Piperidin-1-yl)pyridine | 80 | [2] |

| 2 | 2-Fluoropyridine | Piperidine | Water | 2-(Piperidin-1-yl)pyridine | 93 | [2] |

| 3 | 2-Chloropyridine | Morpholine | Water | 4-(Pyridin-2-yl)morpholine | 81 | [2] |

| 4 | 2-Fluoropyridine | Morpholine | Water | 4-(Pyridin-2-yl)morpholine | 95 | [2] |

| 5 | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Isopropyl thiol | Dichloromethane | 2-(Isopropylthio)pyridinium derivative | 90 | [3] |

| 6 | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Thiophenol | Dichloromethane | 2-(Phenylthio)pyridinium derivative | 85 | [3] |

Experimental Protocols

Protocol 1: Synthesis of N-Butylpyridin-2-amine via a Modified Chichibabin Reaction[1]

This protocol describes a modified Chichibabin reaction for the C2-amination of pyridine with n-butylamine.

Materials:

-

Pyridine

-

n-Butylamine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Lithium iodide (LiI)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (CH2Cl2)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4)

-

10 mL sealed tube

-

Magnetic stirrer and stir bar

-

Heating oil bath

Procedure:

-

To a 10 mL sealed tube containing a magnetic stir bar, add pyridine (0.492 mmol, 1.0 equiv.), sodium hydride (1.54 mmol, 3.1 equiv.), and lithium iodide (1.02 mmol, 2.1 equiv.) under a nitrogen atmosphere.

-

Add anhydrous THF (500 µL) to the tube.

-

Add n-butylamine (1.00 mmol, 2.0 equiv.) to the reaction mixture at room temperature.

-

Seal the tube and stir the reaction mixture at 85 °C (bath temperature) for 7 hours.

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath and quench by the slow addition of ice-cold water.

-

Extract the organic materials from the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-butylpyridin-2-amine.

Caption: General workflow for the modified Chichibabin reaction.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on 2-Chloropyridine with Amines

This protocol provides a general method for the reaction of 2-chloropyridine with various amine nucleophiles.

Materials:

-

2-Chloropyridine

-

Amine nucleophile (e.g., piperidine, morpholine)

-

Potassium fluoride (KF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 equiv.), the amine nucleophile (1.2 equiv.), and potassium fluoride (2.0 equiv.).

-

Add water as the solvent.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography or crystallization.

Applications in Drug Development: Pyridine-Based Kinase Inhibitors

Nucleophilic substitution on the pyridine ring is a key strategy in the synthesis of numerous kinase inhibitors, a critical class of drugs for the treatment of cancer and inflammatory diseases. The pyridine scaffold often serves as a hinge-binding motif in these inhibitors.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Several potent PIM-1 inhibitors feature a substituted pyridine core. The synthesis of these inhibitors often involves nucleophilic substitution to introduce key pharmacophoric groups onto the pyridine ring. For example, the synthesis of certain pyridine-based PIM-1 inhibitors involves the coupling of a pyridine precursor with various amines or other nucleophiles.[4][5]

TYK2 Inhibitors and the JAK-STAT Signaling Pathway

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are crucial for the immune response. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases.[6][7][8][9][10] TYK2 inhibitors, often containing a pyridine moiety, are being developed for the treatment of these conditions. The synthesis of these inhibitors frequently utilizes nucleophilic substitution reactions to construct the final molecule.

The TYK2-mediated signaling cascade is initiated by cytokine binding to its receptor, leading to the activation of TYK2 and other JAKs. These activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.

Caption: Simplified TYK2/JAK-STAT signaling pathway.

VRK1 and VRK2 in Cell Cycle and DNA Damage Response

Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) are serine/threonine kinases involved in critical cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[11][12][13] Their dysregulation has been linked to cancer. The development of selective inhibitors for these kinases is an active area of research, with pyridine-based scaffolds showing promise. These inhibitors can modulate the activity of VRK1 and VRK2, thereby impacting downstream signaling pathways that control cell fate. For instance, VRK1 phosphorylates several proteins involved in cell cycle checkpoints and DNA repair, making it a potential target for cancer therapy.

Caption: Role of VRK1 and VRK2 in key cellular signaling pathways.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 11. biorxiv.org [biorxiv.org]

- 12. VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VRK2 kinase pathogenic pathways in cancer and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Methyl 6-chloro-4-methoxypyridine-3-carboxylate in the Synthesis of Potent Kinase Inhibitors

For Immediate Release

[City, State] – [Date] – Methyl 6-chloro-4-methoxypyridine-3-carboxylate has emerged as a critical starting material in the synthesis of a novel class of pyrido[2,3-d]pyrimidine-based kinase inhibitors, demonstrating significant potential in the development of targeted cancer therapies. These compounds have shown potent inhibitory activity against key kinases involved in cell proliferation and survival signaling pathways, such as Polo-like kinase 1 (PLK1) and Aurora A kinase.

The strategic utilization of this compound allows for the efficient construction of the versatile pyrido[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design. The inherent reactivity of the chloro and ester functionalities on the pyridine ring provides a synthetic handle for the key cyclocondensation and subsequent derivatization steps necessary to achieve high-potency and selective kinase inhibition.

This application note details the synthetic protocol for a representative kinase inhibitor from this class, summarizes its biological activity, and provides diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

The synthesized compounds exhibit potent inhibition of key oncogenic kinases. The following table summarizes the inhibitory concentrations (IC50) for a representative compound synthesized from this compound.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Representative Inhibitor | PLK1 | 15 | HCT116 | 0.85 |

| Aurora A | 35 | HCT116 | 0.85 |

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7-methoxy-1H-pyrido[2,3-d]pyrimidin-5(8H)-one

This protocol outlines the initial cyclocondensation step to form the core pyrido[2,3-d]pyrimidine structure.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dowtherm A

Procedure:

-

A mixture of this compound (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium methoxide (3.0 eq) in methanol is heated to reflux for 6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The collected solid is washed with methanol and dried to yield the intermediate product.

-

This intermediate is then heated in Dowtherm A at 250 °C for 30 minutes.

-

After cooling, the mixture is diluted with diethyl ether, and the solid product, 4-Amino-7-methoxy-1H-pyrido[2,3-d]pyrimidin-5(8H)-one, is collected by filtration.

Protocol 2: Synthesis of a Representative PLK1/Aurora A Inhibitor

This protocol describes the subsequent functionalization of the pyrido[2,3-d]pyrimidine core to yield the final active inhibitor.

Materials:

-

4-Amino-7-methoxy-1H-pyrido[2,3-d]pyrimidin-5(8H)-one

-

Phosphorus oxychloride (POCl₃)

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

-

Appropriate solvent (e.g., Dioxane)

-

Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

The 4-Amino-7-methoxy-1H-pyrido[2,3-d]pyrimidin-5(8H)-one from Protocol 1 is treated with phosphorus oxychloride to chlorinate the 5-position.

-

The resulting chloro-intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a selected substituted aniline in a suitable solvent like dioxane, in the presence of a base such as DIPEA.

-

The reaction mixture is heated until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is worked up by standard procedures, including extraction and purification by column chromatography, to yield the final kinase inhibitor.

Visualizations

Signaling Pathway

Caption: Inhibition of PLK1 and Aurora A by the pyridopyrimidine inhibitor disrupts cell cycle progression and induces apoptosis.

Experimental Workflow

Caption: Synthetic workflow for the preparation of kinase inhibitors from this compound.

Application Notes and Protocols for the Synthesis of Ibuprofen Derivatives